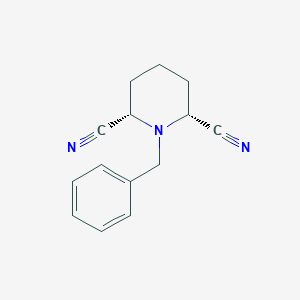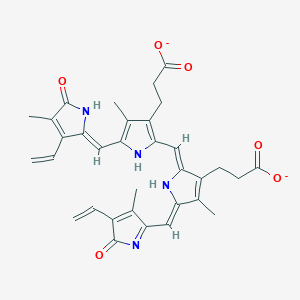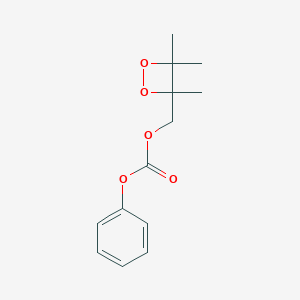
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate, also known as TMDMC, is a versatile organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMDMC is a cyclic carbonate that contains a phenyl group and a dioxetane ring, making it a unique and interesting compound for study.
Aplicaciones Científicas De Investigación
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has a wide range of potential scientific research applications, including as a fluorescent probe for detecting reactive oxygen species and as a photoactivatable prodrug for cancer therapy. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has also been studied as a potential initiator for polymerization reactions and as a reagent for the synthesis of chiral compounds.
Mecanismo De Acción
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate's mechanism of action is related to its ability to undergo a photochemical reaction, resulting in the release of carbon dioxide and a highly reactive intermediate. This intermediate can then react with other molecules, leading to the formation of new compounds or the destruction of existing ones.
Efectos Bioquímicos Y Fisiológicos
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and to protect against oxidative stress. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has also been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate in lab experiments is its unique chemical structure, which allows for a wide range of potential applications. However, Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate's photochemical reactivity can also be a limitation, as it requires careful handling and storage to prevent unwanted reactions.
Direcciones Futuras
There are many potential future directions for research on Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate, including the development of new applications for its use as a fluorescent probe or photoactivatable prodrug. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate could also be studied further for its potential as a neuroprotective agent or as a treatment for other diseases. Additionally, new synthesis methods could be developed to improve the yield and purity of Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate.
Métodos De Síntesis
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate can be synthesized using a variety of methods, including the reaction of phenol with 3,4,4-trimethyl-3,4-dihydro-2H-pyran-2-one, followed by the reaction of the resulting compound with phosgene. Another method involves the reaction of phenol with 3,4,4-trimethyldioxetan-3-ol, followed by the reaction with phosgene. Both methods produce Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate in high yields and purity.
Propiedades
Número CAS |
109123-69-5 |
|---|---|
Nombre del producto |
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
Fórmula molecular |
C13H16O5 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C13H16O5/c1-12(2)13(3,18-17-12)9-15-11(14)16-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clave InChI |
YDTDFUOZISJPHJ-UHFFFAOYSA-N |
SMILES |
CC1(C(OO1)(C)COC(=O)OC2=CC=CC=C2)C |
SMILES canónico |
CC1(C(OO1)(C)COC(=O)OC2=CC=CC=C2)C |
Sinónimos |
phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



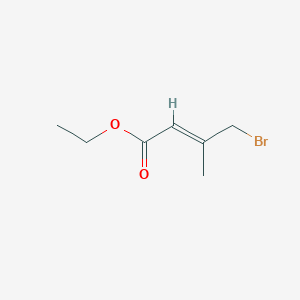
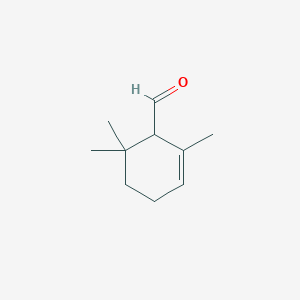
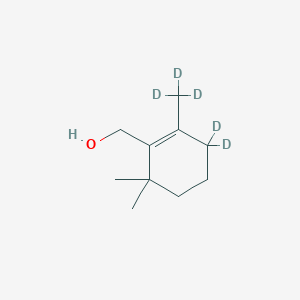
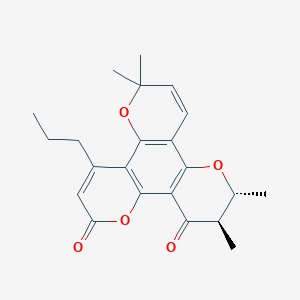
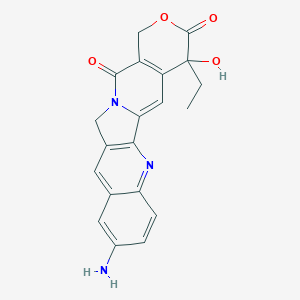


![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
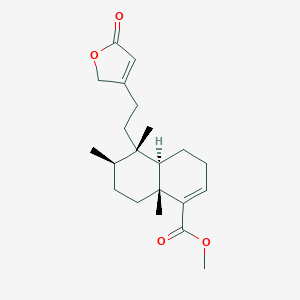

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)
